molecular formula C21H25N3O3S2 B2728854 N-cyclohexyl-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methylacetamide CAS No. 1260944-95-3

N-cyclohexyl-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methylacetamide

Cat. No.: B2728854
CAS No.: 1260944-95-3
M. Wt: 431.57
InChI Key: JTPREAVGLMMNHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methylacetamide is a useful research compound. Its molecular formula is C21H25N3O3S2 and its molecular weight is 431.57. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

The synthesis of pyrimidine derivatives, including those related to N-cyclohexyl-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methylacetamide, has been extensively studied. These compounds have shown significant anti-inflammatory and analgesic activities in preclinical models. Sondhi et al. (2009) synthesized a number of pyrimidine derivatives and evaluated them for anti-inflammatory and analgesic activities, with some compounds exhibiting notable efficacy (Sondhi, Dinodia, Rani, Shukla, & Raghubir, 2009).

Antitumor and Antimicrobial Applications

Several studies have focused on the antitumor and antimicrobial applications of thieno[3,2-d]pyrimidine derivatives. Shams et al. (2010) reported on the synthesis of polyfunctionally substituted heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, demonstrating high inhibitory effects against various cancer cell lines (Shams, Mohareb, Helal, & Mahmoud, 2010). Azab et al. (2013) synthesized novel heterocyclic compounds containing a sulfonamido moiety with significant antibacterial activity (Azab, Youssef, & El-Bordany, 2013).

Pharmacophore Development

The thieno[3,2-d]pyrimidine scaffold serves as a crucial pharmacophore in medicinal chemistry for developing new therapeutic agents. Gangjee et al. (2009) designed and synthesized classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors, showcasing potential as antitumor agents (Gangjee, Li, Kisliuk, Cody, Pace, Piraino, & Makin, 2009).

Green Chemistry Approaches

Efforts have also been made to develop greener and more sustainable methods for synthesizing thieno[3,2-d]pyrimidine derivatives. Shi et al. (2018) reported a catalytic four-component reaction for the synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones, highlighting a step-economical and environmentally friendly approach (Shi, Kaneko, Sandino, Busse, Zhang, Mason, Machulis, Ambrose, Zhang, & Chapman, 2018).

Properties

IUPAC Name

N-cyclohexyl-2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N3O3S2/c1-22(15-6-3-2-4-7-15)18(25)14-24-17-10-13-29-19(17)20(26)23(21(24)27)11-9-16-8-5-12-28-16/h5,8,10,12-13,15,19H,2-4,6-7,9,11,14H2,1H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWJFZMIXZKJLQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)C[N+]2=C3C=CSC3C(=O)N(C2=O)CCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N3O3S2+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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